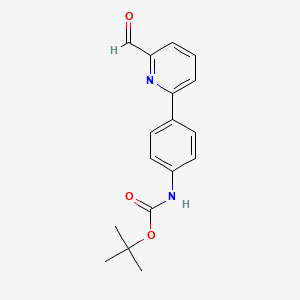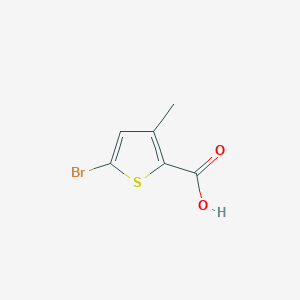
5-溴-3-甲基噻吩-2-羧酸
描述
5-Bromo-3-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the bromo and methyl groups, as well as the carboxylic acid function, suggests that this compound could be of interest in various chemical syntheses and potentially have biological activity.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions like nucleophilic substitution and bromination, with an overall yield of 67% . Similarly, the synthesis of 5-phenylthiophenecarboxylic acid derivatives, which are structurally related to 5-bromo-3-methylthiophene-2-carboxylic acid, involves various steps including acylation and coupling reactions . These methods could potentially be adapted for the synthesis of 5-bromo-3-methylthiophene-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray crystallography . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions. The molecular structure of thiophene derivatives can influence their physical properties and reactivity in chemical reactions.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions . These reactions are useful for creating new bonds between different aromatic compounds, which can lead to the synthesis of novel molecules with potential pharmacological activities. The presence of the bromo group in 5-bromo-3-methylthiophene-2-carboxylic acid makes it a suitable candidate for such cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents like bromo or methyl groups can affect the compound's electron distribution and, consequently, its reactivity . The carboxylic acid group can also contribute to the compound's acidity and its ability to form hydrogen bonds, which can be important in biological systems.
科学研究应用
溴甲基吡咯甲烯的合成
Rowold 和 MacDonald (1978) 的一项研究描述了溴甲基吡咯甲烯的合成,这是一个化合物组,其中 5-溴-3-甲基噻吩-2-羧酸衍生物起着至关重要的作用。这个过程涉及 5-乙酰氧甲基吡咯-2-羧酸的溴化,突出了该化学物质在合成复杂有机结构中的效用 (Rowold 和 MacDonald,1978 年)。
电活性和光活性材料的构建模块
Vamvounis 和 Gendron (2013) 证明了 3-溴-2-甲基噻吩(一种相关化合物)在形成 2-芳基-4-溴-5-甲基噻吩库中的作用。这种方法对于制备功能性有机电子材料非常重要,表明类似化合物(如 5-溴-3-甲基噻吩-2-羧酸)在此领域的潜力 (Vamvounis 和 Gendron,2013 年)。
钯催化的芳基化
Fu 等人的工作 (2012) 涉及在钯催化的杂芳直接芳基化中使用 5-溴噻吩-2-羧酸乙酯。这种方法对于防止二聚体或低聚物的形成至关重要,从而能够高产率地形成双杂芳基。这表明 5-溴-3-甲基噻吩-2-羧酸在类似催化过程中具有潜在的应用 (Fu 等人,2012 年)。
二羧酸的合成
Kostyuchenko 等人 (2018) 探索了 2,2':5',2'':5'',2'''-季噻吩-5,5'''-二羧酸和相关化合物的合成。他们用溴代琥珀酰亚胺与 3-取代的 2,2'-二噻吩-5-羧酸的酯反应,突出了溴代噻吩衍生物在合成复杂有机分子中的作用 (Kostyuchenko 等人,2018 年)。
芳香化合物的溴化
Gol'dfarb 等人 (1974) 研究了 2-氰基噻吩的溴化,产生了 4-溴-2-噻吩羧酸等衍生物。这项研究阐明了类似溴代噻吩化合物反应性的问题,表明 5-溴-3-甲基噻吩-2-羧酸在生产各种溴代芳香结构中可能的应用 (Gol'dfarb、Grotmova 和 Belen'kii,1974 年)。
化学合成中的实用制备
Kogami 和 Watanabe (2011) 开发了一种制备 2-甲基噻吩-3-羧酸乙酯的方法,这证明了噻吩衍生物在化学合成中的效用。这强化了 5-溴-3-甲基噻吩-2-羧酸在类似合成过程中的潜在适用性 (Kogami 和 Watanabe,2011 年)。
聚合物性质的表征
Lee、Shim 和 Shin (2002) 研究了噻吩-3'-羧酸聚合物的合成和电致变色性质。他们的研究突出了噻吩羧酸在聚合物科学中的潜力,特别是在功能化聚噻吩的开发中 (Lee、Shim 和 Shin,2002 年)。
属性
IUPAC Name |
5-bromo-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFWMBSFXUTFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592584 | |
| Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylthiophene-2-carboxylic acid | |
CAS RN |
38239-45-1 | |
| Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)
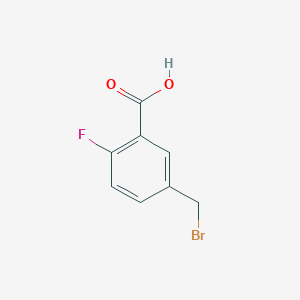
![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)



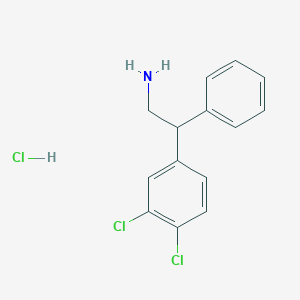

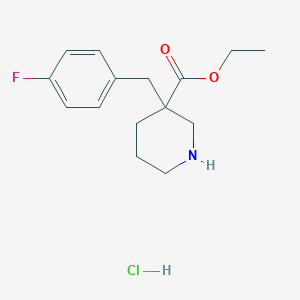

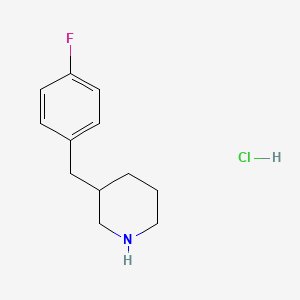
![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

